molecular formula C9H14N2O B8511751 (2-Isopropoxy-pyridin-3-yl)-methylamine

(2-Isopropoxy-pyridin-3-yl)-methylamine

Cat. No.: B8511751
M. Wt: 166.22 g/mol
InChI Key: YOQZIVMUHPKMQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(2-Isopropoxy-pyridin-3-yl)-methylamine” is a pyridine derivative featuring a methylamine group at the 3-position of the pyridine ring and an isopropoxy substituent at the 2-position. This compound belongs to a class of nitrogen-containing heterocycles with applications in medicinal chemistry and materials science.

Properties

Molecular Formula

C9H14N2O

Molecular Weight

166.22 g/mol

IUPAC Name

N-methyl-2-propan-2-yloxypyridin-3-amine

InChI

InChI=1S/C9H14N2O/c1-7(2)12-9-8(10-3)5-4-6-11-9/h4-7,10H,1-3H3

InChI Key

YOQZIVMUHPKMQY-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=C(C=CC=N1)NC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Compound Name Substituents Molecular Formula Molar Mass (g/mol) pKa (Predicted) Key Features Reference
(2-Isopropoxy-pyridin-3-yl)-methylamine 2-isopropoxy, 3-methylamine C9H14N2O 166.22* ~8.0–8.5† High lipophilicity due to isopropoxy; potential CNS activity Inferred
2-Isopropyl-4-methoxypyridin-3-amine 2-isopropyl, 4-methoxy, 3-amine C9H14N2O 166.22 8.07 Methoxy group increases polarity; reduced lipophilicity vs. isopropoxy analog
(3-Methylpyridin-2-yl)methanamine•HCl 3-methyl, 2-methylamine (HCl salt) C7H11ClN2 158.63 N/A Enhanced solubility in acidic media; methylamine at 2-position alters reactivity
5-(2-Methoxypyridin-3-yl)pyridin-2-amine Bipyridine: 2-methoxy (pyridine A), 2-amine (pyridine B) C11H11N3O 201.23 N/A Bipyridine system enables π-stacking; methoxy group moderates electron density
(3-(3-Pyridyloxy)propyl)methylamine 3-pyridyloxy-propyl, methylamine C9H14N2O 166.22 ~8.5‡ Flexible propyl linker; used as a precursor for bioactive analogs

*Calculated based on molecular formula.
†Estimated from analogs (e.g., 2-Isopropyl-4-methoxypyridin-3-amine ).
‡Inferred from similar amine-containing pyridines.

Key Comparative Insights:

Substituent Position and Electronic Effects: The 2-isopropoxy group in the target compound increases steric bulk and lipophilicity compared to 2-methoxy (e.g., 5-(2-Methoxypyridin-3-yl)pyridin-2-amine ) or 2-methyl substituents. This may enhance blood-brain barrier penetration but reduce aqueous solubility. Methylamine at the 3-position (vs.

Physicochemical Properties: The pKa of ~8.0–8.5 (predicted) suggests partial protonation at physiological pH, influencing solubility and membrane permeability. Bipyridine derivatives (e.g., 5-(2-Methoxypyridin-3-yl)pyridin-2-amine ) exhibit extended conjugation, enabling applications in catalysis or fluorescence, whereas monosubstituted pyridines like the target compound are more suited for drug discovery.

Synthetic Accessibility :

  • The target compound can be synthesized via N-alkylation of pyridine precursors, analogous to methods used for (3-(3-pyridyloxy)propyl)methylamine . However, the isopropoxy group may require protection/deprotection steps to avoid side reactions.

Biological Relevance :

  • Methylamine-containing pyridines are explored for enzyme inhibition (e.g., urease inhibitors in ) and lysosomal modulation (e.g., methylamine uptake studies in ). The isopropoxy group’s hydrophobicity may improve target engagement in lipid-rich environments.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.